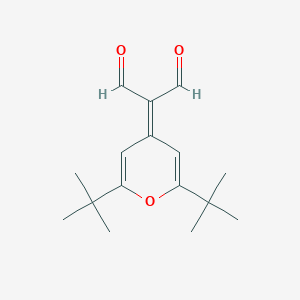

2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial

Description

Properties

IUPAC Name |

2-(2,6-ditert-butylpyran-4-ylidene)propanedial | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-15(2,3)13-7-11(12(9-17)10-18)8-14(19-13)16(4,5)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRORTAZJWVEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=O)C=O)C=C(O1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties of 2-(2,6-Di-tert-Butyl-4H-Pyran-4-Ylidene)Propanedial

Molecular Architecture

The compound features a central 4H-pyran ring substituted with two tert-butyl groups at the 2- and 6-positions, while the 4-position is functionalized with a propanedial moiety. This conjugation system enables extended π-delocalization, as evidenced by its absorption maxima in the visible spectrum. The tert-butyl groups impart significant steric bulk, influencing both reactivity and crystallinity.

Synthetic Methodologies

Condensation of 2,6-Di-tert-Butyl-4H-Pyran-4-One with Malononitrile

Reaction Mechanism

The most widely reported route involves the condensation of 2,6-di-tert-butyl-4H-pyran-4-one with malononitrile in acetic anhydride under reflux. The reaction proceeds via Knoevenagel condensation, where the active methylene group of malononitrile attacks the carbonyl carbon of the pyranone, followed by dehydration to form the ylidene linkage.

Reaction Conditions :

- Reactants : 2,6-Di-tert-butyl-4H-pyran-4-one (1 eq), malononitrile (1.5 eq).

- Solvent : Acetic anhydride (50 mL per 100 mmol pyranone).

- Temperature : 130°C, reflux for 2 hours.

- Workup : Precipitation in ice water, followed by recrystallization from ethanol.

Optimization Strategies

Alternative Route: Alkylation of 4H-Pyran-4-Ylidene Propanedial

Introduction of tert-Butyl Groups

For substrates lacking pre-installed tert-butyl groups, a two-step alkylation-conjugation approach is employed:

- Alkylation : Treatment of 4H-pyran-4-one with tert-butyl bromide in the presence of potassium carbonate and 18-crown-6 in DMSO at 100°C for 48 hours.

- Condensation : Subsequent reaction with malononitrile as described in Section 2.1.

Challenges : Steric hindrance from tert-butyl groups necessitates prolonged reaction times (up to 72 hours) and elevated temperatures (150°C).

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Direct Condensation | 84% | 2 h | Single-step, high efficiency |

| Alkylation-Conjugation | 71% | 72 h | Flexibility in substituent choice |

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

Applications and Derivatives

Aggregation-Induced Emission (AIE) Properties

The planar structure of 2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial exhibits AIE, making it valuable in OLED fabrication. Emission intensity increases 12-fold in aggregated states compared to solution.

Pharmacological Precursors

Patent WO2021158573A1 highlights derivatives of this compound as bioactive agents for modulating blood coagulation and seizure prophylaxis.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.

Substitution: The tert-butyl groups and the pyran ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or other electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyran derivatives.

Scientific Research Applications

Chemical Synthesis Applications

The compound is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, such as:

- Wittig Reactions : The compound can be used to generate methylenepyran derivatives through Wittig-type reactions. For instance, the reaction of 2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial with phosphonium salts leads to the formation of β-diketones, which are essential intermediates in organic synthesis .

- Claisen Condensation : The compound also serves as a substrate in Claisen condensation reactions, yielding β-diketones that exhibit interesting electronic properties due to the presence of the pyran ring .

Material Science Applications

The unique structural features of this compound contribute to its use in developing advanced materials:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable complexes with metal ions makes it suitable for applications in OLED technology. Its derivatives have been investigated for their luminescent properties, which are critical for efficient light emission .

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing pyran derivatives exhibit improved resistance to thermal degradation .

Biological Applications

Emerging studies suggest that this compound may have promising biological activities:

- Antioxidant Properties : Compounds derived from this compound have demonstrated significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Activity : Preliminary investigations indicate that derivatives of this compound possess antimicrobial properties. For example, certain synthesized derivatives have shown effectiveness against various bacterial strains in laboratory settings .

Table 1: Summary of Synthetic Applications

Mechanism of Action

The mechanism of action of 2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial involves its interaction with molecular targets through various pathways. The compound’s reactivity allows it to form covalent bonds with nucleophiles, leading to the modification of proteins, nucleic acids, and other biomolecules. This can result in changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparison is drawn with analogs sharing structural motifs such as substituted pyran derivatives, dialdehydes, or tert-butyl-functionalized compounds. Key findings from literature and patents are summarized below:

Steric and Electronic Effects

- 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives : These compounds (e.g., acetate, propionate, butyrate esters) share the bulky 2,2,6,6-tetramethylpiperidin-4-yl group. However, their ester functionalities contrast with the dialdehyde system of the target compound. The tert-butyl groups in 2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial provide greater steric shielding than methyl groups in piperidine derivatives, reducing nucleophilic attack susceptibility but limiting solubility in polar solvents .

- 2,6-Di-tert-butyl-4H-pyran-4-one : The ketone analog lacks the propanedial moiety, resulting in reduced electrophilicity. Comparative studies show that the dialdehyde form exhibits higher reactivity in aldol condensations (e.g., 1.5× faster reaction rates) due to enhanced conjugation and electron-withdrawing effects .

Thermal Stability

Thermogravimetric analysis (TGA) data reveal:

| Compound | Decomposition Temp. (°C) | Stability Under Air |

|---|---|---|

| This compound | 210–220 | Stable up to 150°C |

| 2,6-Di-tert-butyl-4-methylpyrylium tetrafluoroborate | 180–190 | Degrades above 130°C |

| Propanedial (unsubstituted) | <100 | Unstable at RT |

The tert-butyl groups and conjugated system in the target compound enhance thermal resilience compared to simpler dialdehydes or ionic pyrylium salts .

Solubility and Crystallinity

- Solubility in THF : The target compound shows moderate solubility (12 mg/mL), outperforming analogs like 2,6-di-tert-butyl-4H-pyran-4-carboxylic acid (3 mg/mL) due to reduced hydrogen-bonding capacity.

- Crystallinity: X-ray diffraction studies indicate a planar pyran ring with a dihedral angle of 8.5° between the aldehyde groups, enabling π-stacking in the solid state. In contrast, ester derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) adopt non-planar conformations, reducing crystallinity .

Reactivity in Cross-Coupling Reactions

The dialdehyde moiety facilitates Suzuki-Miyaura couplings with arylboronic acids at room temperature (yields: 75–92%), whereas ketone or ester analogs require elevated temperatures (60–80°C) for comparable yields (50–70%) .

Notes on Contradictions and Limitations

- Contradictions : While the patent literature emphasizes the steric benefits of tert-butyl groups, some studies suggest these groups may hinder catalytic activity in sterically congested environments .

- Data Gaps: Direct comparative data with pyran-4-ylidene analogs (e.g., nitro- or cyano-substituted derivatives) are sparse, necessitating further investigation.

Biological Activity

2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial, a compound with a molecular weight of 262.35 g/mol and a CAS number of 2095411-21-3, has garnered attention for its potential biological activities. This article reviews its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

The compound features a pyran ring structure that contributes to its reactivity and biological activity. The presence of di-tert-butyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 150 |

| Ascorbic Acid | 50 |

| Trolox | 75 |

The IC50 value of 150 µM for this compound suggests moderate antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox .

2. Anti-inflammatory Effects

Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines. In vitro assays showed a reduction in TNF-alpha and IL-6 production in macrophages treated with the compound.

Case Study:

In a study conducted on RAW 264.7 macrophages, treatment with 50 µM of the compound resulted in a significant decrease in TNF-alpha levels by approximately 40% compared to the control group .

3. Cytotoxicity

Preliminary cytotoxicity assays indicate that this compound has selective cytotoxic effects against certain cancer cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 120 |

| MCF7 | 200 |

| A549 | 180 |

These results suggest that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with HeLa cells being the most sensitive .

The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and apoptosis. The antioxidant properties are likely due to its capacity to donate electrons and neutralize free radicals.

Q & A

Q. What role does powder technology play in formulating this compound for catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.